

Application Notes: Methylamino-PEG3-azide for Targeted Proteomics

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Compound of Interest

Compound Name: Methylamino-PEG3-azide

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Harnessing Bifunctional Linkers for Precise Protein Degradation and Analysis

Introduction

Targeted protein degradation has emerged as a powerful strategy in drug discovery and chemical biology, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. This approach often utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is a critical determinant of its efficacy. **Methylamino-PEG3-azide** is a versatile bifunctional linker that plays a key role in the synthesis of PROTACs and other chemical probes for targeted proteomics.[2][3]

The structure of **Methylamino-PEG3-azide** features a methylamine group and an azide group separated by a flexible polyethylene glycol (PEG) spacer. The methylamine group provides a reactive handle for conjugation to a protein of interest (POI) or a ligand that binds to the POI, typically through reaction with carboxylic acids or carbonyls.[3] The azide group enables covalent linkage to a second molecule, such as an E3 ligase ligand or a reporter tag, via highly efficient and specific "click chemistry" reactions.[2] The two primary forms of click chemistry utilized are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][4] The hydrophilic PEG3 linker enhances the solubility and can influence the conformational flexibility of the resulting conjugate, which is

crucial for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[5]

Application in PROTAC-based Targeted Protein Degradation

Methylamino-PEG3-azide is an ideal building block for constructing PROTACs. In a typical workflow, a ligand that binds to the target protein is first functionalized with **Methylamino-PEG3-azide**. The resulting azide-containing intermediate is then "clicked" to an alkyne-modified E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon, or a VHL ligand). This modular approach allows for the rapid synthesis of a library of PROTACs with varying linkers to optimize degradation potency and selectivity.

The ultimate goal of a PROTAC is to induce the degradation of a specific protein. The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[6] These parameters are determined experimentally, often using techniques like Western blotting or quantitative mass spectrometry.

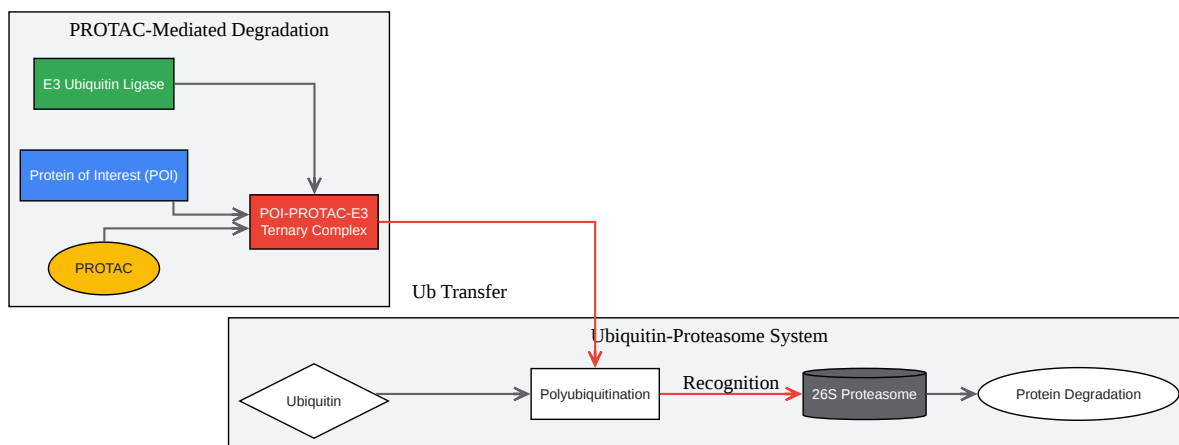
Quantitative Data Presentation

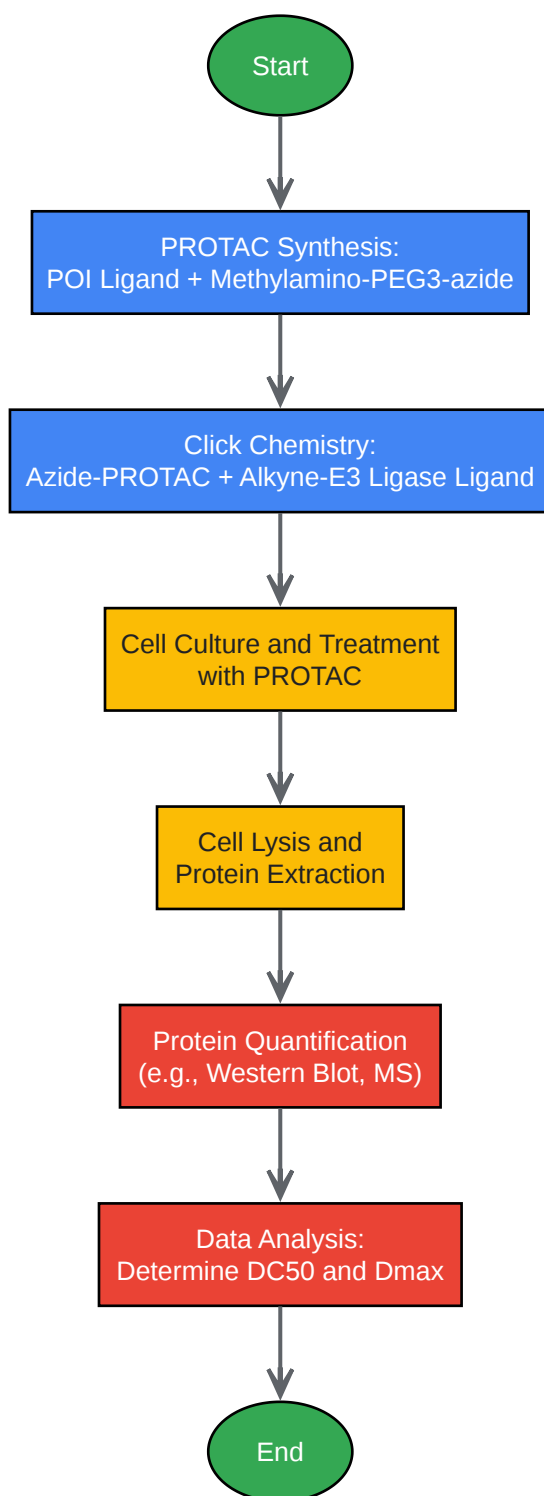
The following table presents representative data for a generic PROTAC utilizing a PEG-based linker to degrade a target protein of interest (POI) in a cellular context. This data is illustrative of the quantitative results that can be obtained in targeted proteomics studies.

PROTAC Component	Target Protein	Cell Line	Assay Method	DC50 (nM)	Dmax (%)	Reference
POI Ligand- PEG3-E3 Ligase Ligand	POI-X	Cancer Cell Line A	Western Blot	45	>90	Adapted from[7]
POI Ligand- PEG3-E3 Ligase Ligand	POI-X	Cancer Cell Line A	Quantitative MS	52	88	Adapted from[7]
POI Ligand- PEG3-E3 Ligase Ligand	POI-Y	Cancer Cell Line B	HiBiT Assay	38	>95	Adapted from[8]

Signaling Pathway and Experimental Workflow

The primary signaling pathway hijacked by PROTACs is the Ubiquitin-Proteasome System (UPS). The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.





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